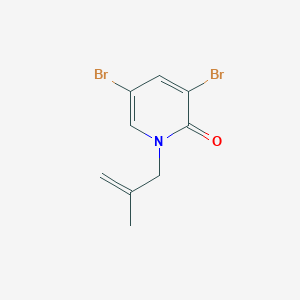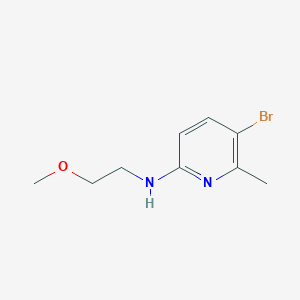
5-bromo-6-methyl-N-(2-methylsulfonylethyl)pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-6-methyl-N-(2-methylsulfonylethyl)pyridin-2-amine is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a pyridine derivative and is known for its unique properties that make it suitable for use in different research studies.
Mécanisme D'action
The mechanism of action of 5-bromo-6-methyl-N-(2-methylsulfonylethyl)pyridin-2-amine is not well understood. However, studies have shown that the compound has a potent inhibitory effect on certain enzymes, including tyrosine kinases. This inhibition can lead to the suppression of cell growth and proliferation, making the compound a potential candidate for cancer treatment.
Biochemical and Physiological Effects:
5-bromo-6-methyl-N-(2-methylsulfonylethyl)pyridin-2-amine has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that the compound has an inhibitory effect on the growth of cancer cells. The compound has also been shown to have a neuroprotective effect, making it a potential candidate for the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-bromo-6-methyl-N-(2-methylsulfonylethyl)pyridin-2-amine in lab experiments include its high purity, stability, and ease of synthesis. The compound is also readily available, making it a cost-effective option for research studies. However, the limitations of using the compound include its potential toxicity, which requires careful handling and disposal.
Orientations Futures
There are several future directions for the use of 5-bromo-6-methyl-N-(2-methylsulfonylethyl)pyridin-2-amine in scientific research. One potential direction is the development of new drugs for the treatment of cancer and neurological disorders. The compound can also be used as a tool for studying the mechanisms of enzyme inhibition and cell growth. Further studies are needed to fully understand the potential applications of this compound in various fields of research.
Conclusion:
In conclusion, 5-bromo-6-methyl-N-(2-methylsulfonylethyl)pyridin-2-amine is a chemical compound that has various scientific research applications. The compound has unique properties that make it suitable for use in different research studies. The synthesis method has been optimized to achieve a high yield of the compound, and the compound has been shown to have various biochemical and physiological effects. While there are limitations to using the compound, there are several future directions for its use in scientific research.
Méthodes De Synthèse
The synthesis of 5-bromo-6-methyl-N-(2-methylsulfonylethyl)pyridin-2-amine involves the reaction of 5-bromo-6-methyl-2-pyridinecarboxaldehyde with 2-(methylsulfonyl)ethylamine. The reaction is carried out in the presence of a catalyst and under specific conditions to obtain the desired product. The synthesis method has been optimized to achieve a high yield of the compound.
Applications De Recherche Scientifique
5-bromo-6-methyl-N-(2-methylsulfonylethyl)pyridin-2-amine has various scientific research applications. One of the significant applications is in the field of medicinal chemistry, where it is used as a starting material for the synthesis of new compounds with potential therapeutic properties. The compound has also been used in the development of new drugs for the treatment of various diseases, including cancer and neurological disorders.
Propriétés
IUPAC Name |
5-bromo-6-methyl-N-(2-methylsulfonylethyl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O2S/c1-7-8(10)3-4-9(12-7)11-5-6-15(2,13)14/h3-4H,5-6H2,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFZGIWHIISXJTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)NCCS(=O)(=O)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-6-methyl-N-(2-methylsulfonylethyl)pyridin-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,5-Dibromo-1-[(4-methylphenyl)methyl]pyridin-2-one](/img/structure/B6631291.png)

![3-[(5-Bromo-6-methylpyridin-2-yl)amino]propan-1-ol](/img/structure/B6631316.png)
![2-[(5-Bromo-6-methylpyridin-2-yl)amino]ethanol](/img/structure/B6631319.png)


![N-[2-[(5-bromo-6-methylpyridin-2-yl)amino]ethyl]acetamide](/img/structure/B6631336.png)
![2-[2-[(5-Bromo-6-methylpyridin-2-yl)amino]ethoxy]ethanol](/img/structure/B6631339.png)


![2-[(5-Bromo-6-methylpyridin-2-yl)amino]-4-methylpentan-1-ol](/img/structure/B6631379.png)
![2-[(3R)-3-hydroxypyrrolidin-1-yl]-4-methylpyridine-3-carbonitrile](/img/structure/B6631381.png)
